molecular formula C5H10F3NO B13203189 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol

Cat. No.: B13203189
M. Wt: 157.13 g/mol
InChI Key: IDLNVUPTCMPVBB-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol is a fluorinated organic compound with the molecular formula C5H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-amino-2-methyl-1-butanol with trifluoromethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

Scientific Research Applications

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can influence biological pathways and molecular targets, making it a valuable compound for research .

Comparison with Similar Compounds

  • 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
  • Ethyl 3-amino-4,4,4-trifluorocrotonate
  • 3-amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride

Comparison: Compared to these similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its trifluoromethyl group, in particular, imparts high metabolic stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H10F3NO

Molecular Weight

157.13 g/mol

IUPAC Name

3-amino-4,4,4-trifluoro-2-methylbutan-2-ol

InChI

InChI=1S/C5H10F3NO/c1-4(2,10)3(9)5(6,7)8/h3,10H,9H2,1-2H3

InChI Key

IDLNVUPTCMPVBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(F)(F)F)N)O

Origin of Product

United States

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